(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is an amide derivative characterized by a long hydrocarbon chain (icosa) with multiple double bonds (tetraene) and a hydroxyphenyl substituent. The structure features four conjugated double bonds at the 5th, 8th, 11th, and 14th positions of the icosa chain. This specific configuration contributes to its unique physical and chemical properties.
The proposed mechanism of action of AM404 involves its interaction with RARs, which are nuclear receptors that regulate gene expression []. However, unlike other retinoids, AM404 may not require conversion to retinoic acid for activity. The specific genes regulated by AM404 and the downstream effects on cancer cell growth are still under investigation [].
Information on the safety profile of AM404 is limited due to its pre-clinical stage of development. As with other retinoids, potential side effects could include skin and eye irritation, teratogenicity (birth defects), and hyperlipidemia (high blood fat levels) []. Further studies are needed to assess the specific risks associated with AM404.
The endocannabinoid system is a complex network of receptors and signaling molecules found throughout the body. It plays a role in various physiological processes, including pain perception, inflammation, mood, and memory Wikipedia: Endocannabinoid system: .
AM404 is an endogenous cannabinoid, meaning it is produced naturally in the body. It is structurally similar to another endocannabinoid, anandamide, which is involved in pain signaling British Journal of Pharmacology: The endogenous cannabinoid system: . Research suggests that AM404 may increase the levels of anandamide in the synaptic cleft, the space between neurons where communication occurs National Institutes of Health: Endocannabinoid System.
These reactions are facilitated by various enzymes and can play a role in metabolic pathways within biological systems
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide exhibits several biological activities:
The synthesis of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide typically involves:
This synthetic route allows for the modification of both the fatty acid chain length and functional groups for further studies .
The unique properties of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide make it suitable for various applications:
Studies on the interactions of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide with biological macromolecules have shown:
Several compounds share structural similarities with (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(5E)-N-(4-hydroxyphenyl)icosa-5-enamide | Similar hydrocarbon chain but only one double bond | Less unsaturation leads to different reactivity |
N-(3-hydroxyphenyl)docosa-6-enamide | Hydrocarbon chain with six double bonds | Different phenolic substitution affects activity |
(9E)-N-(2-hydroxyphenyl)octadeca-9-enamide | Shorter chain with fewer unsaturations | Altered chain length impacts biological activity |
This table illustrates that while these compounds share some structural characteristics with (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, their differing degrees of unsaturation and functional groups contribute to unique biological activities.